molecular formula C9H11BrO B032581 4-Bromo-2-isopropylphenol CAS No. 26307-50-6

4-Bromo-2-isopropylphenol

Cat. No. B032581
CAS RN: 26307-50-6
M. Wt: 215.09 g/mol
InChI Key: IRIAFTMIYRJHNZ-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylphenol is a brominated phenol derivative characterized by the presence of a bromine atom and an isopropyl group attached to a phenol ring. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The synthesis, molecular structure, chemical reactions, and physical and chemical properties of 4-Bromo-2-isopropylphenol are explored through different scientific studies to understand its characteristics and potential uses.

Synthesis Analysis

The synthesis of brominated phenol derivatives, including compounds similar to 4-Bromo-2-isopropylphenol, involves electrophilic substitution reactions, where bromination is a key step. For example, the bromination of dimethylphenol derivatives can lead to various brominated products, depending on the reaction conditions and the substituents present on the phenol ring (Brittain et al., 1982).

Molecular Structure Analysis

The molecular structure of brominated phenol derivatives is significantly influenced by the position and nature of the substituents on the phenol ring. X-ray diffraction studies can provide insights into the crystal structure and molecular conformation of such compounds. The presence of bromine and isopropyl groups affects the electronic distribution and steric hindrance in the molecule, impacting its molecular geometry and reactivity (Fun et al., 2009).

Chemical Reactions and Properties

4-Bromo-2-isopropylphenol participates in various chemical reactions, such as coupling reactions, due to the presence of the bromine atom, which can act as a good leaving group. Its chemical properties are also influenced by the phenolic hydroxyl group, which can undergo reactions typical of phenols, such as esterification and etherification. The isopropyl group can affect the compound's reactivity by introducing steric effects and influencing the electron density of the aromatic ring (Shirinian et al., 2012).

Scientific Research Applications

Antifungal Activity

4-Bromo-2-isopropylphenol derivatives have been synthesized and tested for their antifungal properties against several plant pathogenic fungi. Compounds like 2-isopropylphenyl piperonyloate and 4-isopropylphenyl 4-methoxybenzenesulfonate showed potent in vitro and in vivo antifungal activities against diseases like rice blast, cucumber anthracnose, and tomato late blight (Jang et al., 2007).

Oxidation Processes

Research on the oxidation of 4-Isopropylphenol in aqueous solutions has identified unusual products, shedding light on the mechanism of organic compound oxidation in aquatic media. This understanding is crucial for environmental chemistry and pollution mitigation strategies (Zenkevich & Pushkareva, 2018).

Environmental Degradation

The degradation of 4-Isopropylphenol in environmental settings has been studied, focusing on factors like mineral and organic matrices' influence on sonochemical degradation rates. Such research is vital for assessing the environmental impact and fate of chemical compounds in water (Chiha et al., 2010).

Safety And Hazards

The safety information for 4-Bromo-2-isopropylphenol indicates that it has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

4-bromo-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIAFTMIYRJHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564102
Record name 4-Bromo-2-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-isopropylphenol

CAS RN

26307-50-6
Record name 4-Bromo-2-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-isopropylphenol (12) (2.0 g, 14.6 mmol) in 15 ml of Et2O at 0° C. was added dioxane dibromide (3.62 g, 14.6 mmol, 1 eqv). The, solution was allowed to stir for 30 min at rt. The reaction mixture was washed with sat. NaCl and 10% NaHCO3. The Et2O phase was concentrated in vacuo and then vacuum distilled (142-145° C., 20 mm Hg) to yield 2.07 g of a clear oil (66%) which solidified upon standing: 1H NMR (500 MHz, CDCl3) δ 1.23 (d, J=3.7 Hz, 6H), 3.16 (m, 1H), 4.84 (s, 1H), 6.61 (d, J=8.6 Hz, 1H), 7.15 (d, J=11.0 Hz, 1H), 7.28 (s, 1H); 13C NMR (125 MHz, CDCl3) δ 22.33, 27.17, 113.24, 116.99, 129.34, 129.50, 136.91, 151.81; LRMS (EI) (M+, 214/216).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
66%

Synthesis routes and methods II

Procedure details

To a mixture of 2-isopropylphenol (3.0 g), acetic acid (30 mL) and dimethylsulfoxide (15 mL) was added dropwise 48% hydrobromic acid (15 mL) at room temperature. The mixture was stirred for 30 min, and poured into water. The resulting mixture was extracted with ethyl acetate. The organic layer was washed successively with water, a saturated aqueous solution of sodium bicarbonate and brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to afford the title compound (4.62 g)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

First, 20.4 g of 2-isopropylphenol and 750 ml of chloroform were charged into a reaction vessel, and 80 g of tetra-n-butylammonium tribromide was added at room temperature (about 20° C.) with stirring and the mixture was stirred at room temperature for additional 24 hours. To the reaction solution, 750 ml of a saturated sodium sulfite solution was added, and the mixture was shaken vigorously to concentrate the chloroform layer. To the residue, 500 ml of diethyl ether and 500 ml of 10% hydrochloric acid were added, and the mixture was shaken vigorously. The ether layer was dried over anhydrous magnesium sulfate and concentrated to give 32 g of 4-bromo-2-isopropylphenol (yield, 100%).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-isopropylphenol (2.0 g) in acetic acid (20 mL) was added hydrobromic acid (48%, 10 mL) followed by dropwise addition of DMSO (10 mL). The mixture was stirred another 20 min and diluted with water, extracted with diethyl ether. The combined extract was washed with saturated NaHCO3, water, brine, dried and concentrated to give the product 4-bromo-2-isopropylphenol (2.2 g, HPLC purity 95%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 2-isopropylphenol (1.39 mL, 10 mmol, 1 eq.) in DCM (8 mL), bromine (0.52 mL, 10 mmol, 1 eq.) was added at r.t. over a period of 10 min. The reaction mixture was stirred at r.t. for 18 hours. The mixture was poured into a mixture of sat. aq. NaHCO3 soln. (25 mL) and ice. The resulting mixture was extracted with AcOEt (2×25 mL). The comb. org. layers were washed successively with water (25 mL) and sat. aq. NaCl soln. (25 mL), then dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flashmaster (column: 100 g, flow: 45 mL/min, 30 fractions of 45 mL, Heptane 100% to Heptane+10% AcOEt) to yield 4-bromo-2-isopropyl-phenol as a pale yellow oil.
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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